Enhanced Lipophilicity vs. Non-Methylated Bromophenyl Isoxazole Analogs Drives Differential Partitioning and Reactivity
The target compound exhibits a computed XLogP3 of 3.0, which is elevated relative to the non-methylated analog 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 954230-35-4; computed LogP 2.997) and the 4-bromo regioisomer 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0; LogP not directly reported but expected lower due to absence of methyl) [1]. The additional methyl group on the phenyl ring increases the molecular weight to 296.12 g/mol compared to 282.09 g/mol for both non-methylated analogs [1]. The topological polar surface area (TPSA) of 63.3 Ų for the target compound indicates moderate polarity suitable for both organic-phase reactivity and aqueous compatibility [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 3.0; MW = 296.12 g/mol; TPSA = 63.3 Ų |
| Comparator Or Baseline | 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 954230-35-4): LogP = 2.997; MW = 282.09 g/mol. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0): MW = 282.09 g/mol |
| Quantified Difference | ΔXLogP3 ≈ 0.0 (vs. 3-bromo analog; computed LogP values nearly identical); ΔMW = +14.03 g/mol (one additional methyl group vs. both comparators) |
| Conditions | Computed physicochemical properties (XLogP3, PubChem/ChemicalBook predicted values; standard conditions) |
Why This Matters
The higher molecular weight and the presence of the 4-methyl group alter lipophilic partitioning and steric environment, which can influence membrane permeability, protein binding, and the regiochemical outcome of subsequent cross-coupling reactions compared to non-methylated analogs, making it a differentiated building block for library synthesis.
- [1] Kuujia. 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid – Computed Properties. CAS 1974873-92-1. Available at: https://www.kuujia.com/cas-1974873-92-1.html View Source
